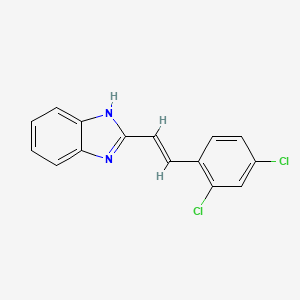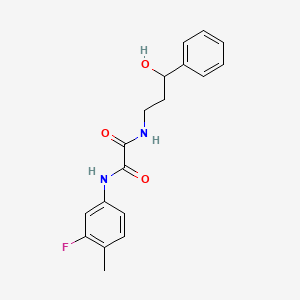
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, also known as FMP-NH-PPA, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called oxalamides, which have been shown to exhibit a range of biological activities. FMP-NH-PPA is of particular interest due to its potential as a treatment for a variety of diseases.
科学的研究の応用
Pharmacological Profile and Potential
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has been studied for its pharmacological properties, particularly as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It has demonstrated potential in attenuating behaviors induced by the 5-HT2A receptor agonist in rats, suggesting its efficacy in a 5-HT2A receptor mechanism of action and potential utility as an antipsychotic agent (Vanover et al., 2006).
Met Kinase Inhibition
This compound has also been explored in the context of Met kinase inhibition. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar, have been identified as potent and selective Met kinase inhibitors. This indicates its potential application in cancer therapy, specifically targeting the Met kinase superfamily (Schroeder et al., 2009).
Role in Binge Eating Disorders
Research on compounds like GSK1059865, which shares structural similarities with N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, has shown significant effects in reducing binge eating (BE) for highly palatable food in rats, without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in BE, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of similar compounds have been studied extensively in animal models. These studies provide insights into the compound's absorption, clearance, distribution, and metabolism, crucial for understanding its therapeutic potential and safety profile (Wu et al., 2006).
Anticancer Properties
Organotin(IV) complexes, with structural similarities to N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, have shown promising results as anticancer drugs. These compounds have been effective against various human tumor cell lines, indicating potential applications in cancer treatment (Basu Baul et al., 2009).
特性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYOBPPZQYHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

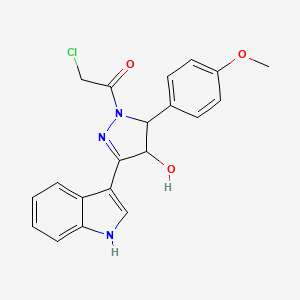
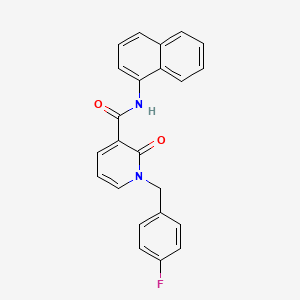
![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)

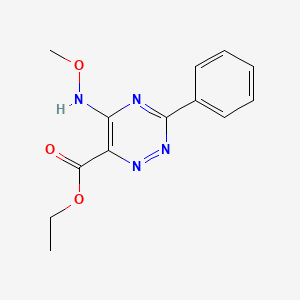
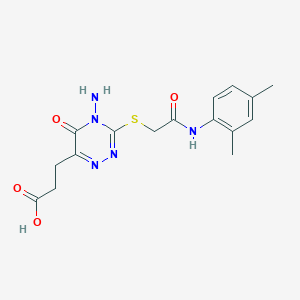
![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)

![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2926420.png)
